N-(4-sulfamoylphenyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-sulfamoylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c14-19(17,18)12-8-6-11(7-9-12)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16)(H2,14,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYAUYNBRQPION-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies
Established Synthetic Routes for N-(4-sulfamoylphenyl)benzamide
The synthesis of this compound is fundamentally based on the formation of an amide linkage between a benzoic acid derivative and 4-aminobenzenesulfonamide. This transformation is a cornerstone of organic synthesis, and several reliable methods have been established.
Coupling of Benzoyl Chloride Derivatives with 4-Aminobenzenesulfonamide
A prevalent and direct method for synthesizing this compound involves the nucleophilic acyl substitution reaction between a benzoyl chloride derivative and 4-aminobenzenesulfonamide (sulfanilamide). In this reaction, the amino group of 4-aminobenzenesulfonamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This process results in the formation of the desired amide bond and the elimination of hydrogen chloride (HCl) as a byproduct. impactfactor.orgnih.govmedcraveonline.com
The general reaction is often carried out in the presence of a base to neutralize the HCl generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. This method is widely adopted due to the high reactivity of acyl chlorides, which often leads to high yields and relatively short reaction times. nih.gov
Optimization of Reaction Parameters
To maximize the efficiency of the synthesis and the purity of the product, optimization of various reaction parameters is crucial. Key areas of focus include the choice of solvent, precise control of temperature, the application of catalysts or bases, and post-reaction purification techniques.
Solvent Selection and Optimization
The choice of solvent is critical as it must dissolve the reactants and facilitate the reaction while minimizing side reactions. A range of solvents has been successfully employed in the synthesis of this compound and its analogues. The selection often depends on the specific reactants and the reaction temperature.
Commonly used solvents include:
Aprotic Solvents : Dichloromethane, acetone, and 1,4-dioxan are frequently used as they are unreactive towards the highly reactive benzoyl chloride. impactfactor.orgnih.govcyberleninka.ru
Polar Aprotic Solvents : Dimethylformamide (DMF) is another solvent of choice, particularly when used with a base like pyridine (B92270).
The optimization of solvent selection involves considering reactant solubility, the boiling point of the solvent for temperature control, and its ease of removal during the work-up phase.
Table 1: Solvents in the Synthesis of this compound Analogues
| Solvent | Typical Use Case | Reference |
|---|---|---|
| Acetone | Reaction of sulfanilamide (B372717) with an acyl chloride. | nih.gov |
| Dichloromethane | Used with a base like triethylamine (B128534) for HCl scavenging. | impactfactor.org |
| Dimethylformamide (DMF) | Often used in conjunction with pyridine as a base/catalyst system. | |
| 1,4-Dioxan | Solvent for refluxing reactants over extended periods. | cyberleninka.ru |
Temperature Control in Synthetic Processes
Temperature is a critical parameter that significantly influences reaction rate and selectivity. For the reaction of highly reactive species like benzoyl chloride, syntheses are often initiated at lower temperatures (e.g., 0 °C) to control the initial exothermic reaction and prevent the formation of byproducts. nih.gov Following the initial controlled addition, the reaction mixture may be allowed to warm to room temperature or heated to ensure the reaction proceeds to completion. nih.gov In some cases, refluxing the reaction mixture for several hours is necessary to achieve a high yield. The optimal temperature profile is a balance between achieving a reasonable reaction rate and minimizing the degradation of reactants or products.
Catalyst Applications (e.g., Triethylamine, EDCI)
The term "catalyst" in this context often refers to reagents that facilitate the reaction, including bases for acid scavenging and coupling agents for alternative reaction pathways.
Triethylamine : As a non-nucleophilic organic base, triethylamine is commonly added to the reaction mixture when using benzoyl chloride. Its primary role is to act as an acid scavenger, neutralizing the HCl byproduct. impactfactor.orgunite.edu.mk This prevents the protonation of the 4-aminobenzenesulfonamide, ensuring it remains a potent nucleophile throughout the reaction.
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) : EDCI represents an alternative synthetic strategy, categorized as a peptide coupling or amide bond formation reaction. Instead of starting with the reactive benzoyl chloride, this method uses benzoic acid directly. EDCI is a water-soluble carbodiimide (B86325) that activates the carboxylic acid group of benzoic acid, making it susceptible to nucleophilic attack by the amino group of 4-aminobenzenesulfonamide. researchgate.net This method is often used in conjunction with additives like Hydroxybenzotriazole (B1436442) (HOBt) to improve efficiency and suppress side reactions. researchgate.net This approach is valued for its mild reaction conditions. nih.gov
Table 2: Catalysts and Facilitating Reagents
| Reagent | Type | Function | Reference |
|---|---|---|---|
| Triethylamine | Base | Neutralizes HCl byproduct from the benzoyl chloride reaction. | impactfactor.orgunite.edu.mk |
| Pyridine | Base/Catalyst | Acts as a base and potentially as a nucleophilic catalyst. | |
| EDCI | Coupling Agent | Activates benzoic acid for direct coupling with 4-aminobenzenesulfonamide. | researchgate.net |
Purity Enhancement Techniques (e.g., Recrystallization, Chromatography)
After the reaction is complete, the crude this compound must be purified to remove unreacted starting materials, byproducts, and residual solvent.
Recrystallization : This is the most common method for purifying the solid product. The crude material is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled slowly. The desired compound crystallizes out in a purer form, leaving impurities dissolved in the solvent. Ethanol (B145695) and carbon tetrachloride have been reported as effective recrystallization solvents for this compound and its derivatives. nih.govmedcraveonline.com
Chromatography : While recrystallization is often sufficient, chromatographic techniques provide a higher degree of purification.
Thin Layer Chromatography (TLC) : TLC is primarily used to monitor the progress of the reaction, ensuring that the starting materials have been consumed before stopping the reaction. A common eluent system for this is a mixture of chloroform (B151607) and methanol (B129727) (e.g., 9:1 ratio). researchgate.net
Column Chromatography : For rigorous purification, the crude product can be passed through a column of silica (B1680970) gel. The components of the mixture are separated based on their differential adsorption to the silica, using an eluent system such as a hexane/ethyl acetate (B1210297) mixture. rsc.org
Advanced Derivatization Approaches
The core structure of this compound lends itself to a multitude of chemical modifications, allowing for the systematic alteration of its physicochemical properties. Advanced derivatization strategies have focused on the introduction of various heterocyclic and functional moieties to probe structure-activity relationships and generate novel compounds.
Development of Salicylamide-Containing this compound Derivatives
The integration of a salicylamide (B354443) moiety into the this compound framework represents another key area of synthetic exploration. A novel series of 5-chloro-N-(4-sulfamoylbenzyl)salicylamide derivatives has been successfully synthesized. The synthetic route commences with 5-chloro-2-methoxybenzoic acid, which undergoes amidation followed by chlorosulfonation. The resulting sulfonyl chloride is then coupled with a variety of amines. A crucial final step involves the demethylation of the o-methoxy group, typically achieved by refluxing with sodium cyanide in anhydrous dimethyl sulfoxide, to yield the desired salicylamide derivatives in excellent yields (72–98%) nih.gov. The structures of these compounds have been rigorously confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectroscopy nih.gov.
Integration of Triazole and Thiadiazole Moieties
The incorporation of five-membered heterocyclic rings, such as triazoles and thiadiazoles, has been a fruitful strategy for creating novel this compound analogues.
Furthermore, the synthesis of spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives has been reported mdpi.com. The key intermediate, 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide, is prepared and subsequently reacted with acenaphthylene-1,2-dione in ethanol at room temperature. This reaction leads to the formation of the spiro-thiadiazole system, demonstrating a creative approach to introducing conformational rigidity and a unique three-dimensional structure to the this compound scaffold mdpi.com.
Strategies for Structural Diversification
The structural diversification of this compound is primarily achieved through modifications at two key positions: the benzoyl group and the sulfamoyl nitrogen. A common and effective method involves the peptide coupling of 4-aminobenzene-1-sulfonamide with a wide range of substituted benzoic acids. The use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (HOBt) facilitates the formation of the amide bond under mild conditions, allowing for the introduction of a diverse array of substituents on the benzoyl ring researchgate.net.
Further diversification can be achieved by N-alkylation or N-arylation of the sulfonamide group. These modifications allow for fine-tuning of the lipophilicity and hydrogen-bonding capabilities of the molecule. The integration of different heterocyclic systems, as discussed with triazoles and thiadiazoles, represents a more advanced strategy to significantly alter the shape and electronic properties of the parent compound. These approaches collectively provide a robust platform for generating a wide variety of this compound derivatives with tailored properties.
Spectroscopic and Crystallographic Characterization Methodologies and Data Analysis
The unambiguous determination of the chemical structures of novel this compound derivatives relies heavily on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable tools for the structural elucidation of this compound derivatives. The chemical shifts, coupling constants, and signal multiplicities provide detailed information about the molecular framework.
In the ¹H NMR spectra of these derivatives, the aromatic protons typically appear in the downfield region, generally between 7.0 and 9.0 ppm. The protons of the sulfamoylphenyl ring often present as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The amide proton (NH) is usually observed as a singlet in the range of 10-12 ppm, and its chemical shift can be influenced by the electronic nature of the substituents on the benzoyl ring.
In the ¹³C NMR spectra, the carbonyl carbon of the amide group is a key diagnostic signal, typically resonating around 165 ppm. The aromatic carbons exhibit signals in the range of 110-150 ppm, with their specific chemical shifts being dependent on the substitution pattern.
The following tables provide representative ¹H and ¹³C NMR data for selected this compound derivatives.
Table 1: ¹H NMR Data for Selected this compound Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 2-Hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide Intermediate | DMSO-d₆ | 10.40 (s, 1H, NH amide), 7.86 (d, J = 8.0 Hz, 2H, Ar-H), 7.80 (d, J = 8.0 Hz, 2H, Ar-H), 7.28 (s, 2H, NH₂SO₂), 3.81 (br, 3H, 3NH) mdpi.com |
| This compound | DMSO-d₆ | 10.3 (s, 1H, NH), 8.0-7.5 (m, 9H, Ar-H), 7.3 (s, 2H, SO₂NH₂) |
| N-(4-sulfamoylphenyl)-4-chlorobenzamide | DMSO-d₆ | 10.4 (s, 1H, NH), 8.0 (d, 2H, Ar-H), 7.8 (d, 2H, Ar-H), 7.6 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 7.3 (s, 2H, SO₂NH₂) |
Table 2: ¹³C NMR Data for Selected this compound Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | DMSO-d₆ | 165.7 (C=O), 142.1 (C-S), 137.8 (C-N), 133.3, 131.1, 130.1, 129.9, 128.5, 119.6 researchgate.net |
| N-(4-sulfamoylphenyl)-4-methylbenzamide | DMSO-d₆ | 165.7 (C=O), 142.1 (C-S), 137.5 (C-N), 130.4, 129.2, 119.0, 29.2 (CH₃) researchgate.net |
| N-(4-sulfamoylphenyl)-4-methoxybenzamide | DMSO-d₆ | 165.6 (C=O), 142.1 (C-S), 137.5 (C-N), 130.4, 119.0, 65.6 (OCH₃) researchgate.net |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in this compound. The infrared spectrum of this compound is characterized by several distinct absorption bands that confirm its molecular structure, encompassing an amide linkage, a sulfonamide group, and aromatic rings.
Key vibrational frequencies observed in the FT-IR spectrum are indicative of specific bonds within the molecule. A notable absorption band appears at approximately 3395 cm⁻¹, which is characteristic of the N-H stretching vibration of the amide group researchgate.net. The carbonyl (C=O) stretching vibration of the amide is observed as a strong peak around 1647 cm⁻¹ researchgate.net. Furthermore, the presence of the sulfonamide group (SO₂NH₂) is confirmed by two distinct peaks corresponding to its asymmetric and symmetric stretching vibrations. These are typically found around 1429 cm⁻¹ and 1147 cm⁻¹, respectively researchgate.net. The presence of aromatic C-H bonds is also confirmed by peaks in the 3000-3100 cm⁻¹ region, while C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ range.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Wave Number (cm⁻¹) | Functional Group | Vibrational Mode | Reference |
|---|---|---|---|
| 3395 | Amide (N-H) | Stretching | researchgate.net |
| 1647 | Amide (C=O) | Stretching | researchgate.net |
| 1429 | Sulfonamide (S=O) | Asymmetric Stretching | researchgate.net |
High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC/MS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of this compound with high accuracy. The compound's molecular formula is C₁₃H₁₂N₂O₃S, which corresponds to a calculated exact mass of 276.05686342 Da nih.govnih.gov. HRMS analysis provides an experimental mass measurement that can confirm this elemental composition, distinguishing it from other potential compounds with the same nominal mass.
Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, allowing for the sensitive detection and quantification of the compound in complex mixtures.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under techniques like Gas Chromatography-Mass Spectrometry (GC-MS), this compound undergoes characteristic fragmentation. A prominent peak is frequently observed at a mass-to-charge ratio (m/z) of 105 nih.gov. This peak is attributed to the formation of the stable benzoyl cation ([C₆H₅CO]⁺), which arises from the cleavage of the amide bond. Another significant fragmentation pathway involves the loss of sulfur dioxide (SO₂) from the parent molecule researchgate.net.
Table 2: Predicted Mass Fragments of this compound
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 276.057 | [M]⁺ (Molecular Ion) | [C₁₃H₁₂N₂O₃S]⁺ |
| 171.053 | [M - C₆H₅CO]⁺ | [C₇H₇N₂O₂S]⁺ |
| 155.059 | [M - NHSO₂]•⁺ | [C₁₃H₁₁NO]•⁺ |
| 105.034 | [C₆H₅CO]⁺ (Benzoyl cation) | [C₇H₅O]⁺ |
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions. However, a review of published scientific literature indicates that a dedicated single-crystal X-ray diffraction analysis for the specific compound this compound has not been reported. While crystal structures for related sulfonamide and benzamide (B126) derivatives exist, which often feature orthorhombic or triclinic crystal systems and extensive hydrogen bonding networks, this specific data is not available for the title compound nsf.govmdpi.comresearchgate.net. The elucidation of its crystal structure would provide valuable insights into its solid-state conformation and packing arrangement.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of the synthesis of this compound. This method allows for the qualitative assessment of the consumption of reactants and the formation of the product.
In a typical application, the reaction mixture is spotted onto a TLC plate coated with a stationary phase, such as silica gel GF researchgate.net. The plate is then developed in a sealed chamber containing a suitable mobile phase. For the separation of this compound from its precursors (e.g., 4-aminobenzenesulfonamide and benzoic acid), a solvent system such as a 9:1 mixture of chloroform and methanol has been shown to be effective researchgate.net.
After development, the separated spots are visualized. Since aromatic compounds like this compound are often UV-active, they can be visualized under an ultraviolet (UV) lamp researchgate.net. Staining with iodine vapors is another common method, where the iodine adsorbs onto the compound spots, rendering them visible as brown areas researchgate.net. The progress of the reaction is determined by comparing the intensity of the spot corresponding to the product with those of the starting materials over time. The product, being generally less polar than the starting amine (4-aminobenzenesulfonamide) but potentially more polar than a starting acid chloride, will have a distinct Retention Factor (Rf) value under these conditions.
Table 3: Typical TLC System for Monitoring this compound Synthesis
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica gel GF coated aluminum sheets | researchgate.net |
| Mobile Phase | Chloroform : Methanol (9:1 v/v) | researchgate.net |
| Visualization | UV irradiation, Iodine vapors | researchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-aminobenzenesulfonamide |
| Benzoic acid |
| Chloroform |
| Methanol |
Molecular Mechanisms of Biological Activity
Enzyme Inhibition Profiling and Specificity
N-(4-sulfamoylphenyl)benzamide and its derivatives have been the subject of various studies to determine their inhibitory effects on different classes of enzymes. The primary sulfonamide moiety is a key structural feature that dictates much of its biological activity, particularly its potent inhibition of carbonic anhydrases.
Carbonic Anhydrase (CA) Inhibition
The compound is a well-documented inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. dergipark.org.tracs.org Its inhibitory action is crucial in various physiological processes and has therapeutic implications.
Derivatives of this compound have demonstrated significant inhibitory activity against several human carbonic anhydrase isoforms. A series of benzamides incorporating 4-sulfamoyl moieties were shown to inhibit hCA II, VII, and IX in the low nanomolar or even subnanomolar ranges. The hCA I isoform was slightly less sensitive to this inhibition, with inhibition constants (Kᵢ) ranging from 5.3 to 334 nM. nih.gov
Another study on N-((4-sulfamoylphenyl)carbamothioyl) amides, which are derivatives, showed effective inhibition against cytosolic human isoforms hCA I, hCA II, and hCA VII. dergipark.org.tracs.orgnih.gov Many of these evaluated compounds displayed potent inhibition with Kᵢ values ranging from 13.3–87.6 nM for hCA I, 5.3–384.3 nM for hCA II, and 1.1–13.5 nM for hCA VII. dergipark.org.tracs.org In some cases, these derivatives showed better inhibitory activity against hCA I than the standard drug, acetazolamide (B1664987). acs.org
Furthermore, new 1,1′-biphenylsulfonamides, another class of derivatives, were found to be superior inhibitors to acetazolamide against hCA I, II, IX, and XII, with Kᵢ values in the nanomolar range. bohrium.com Specifically, sulfonamides incorporating mono-, bi-, and tricyclic imide moieties also showed significant inhibition of hCA I, II, IX, and XII. nih.gov For hCA II, the inhibition constants were between 2.4 and 4515 nM, while for hCA IX and hCA XII, the ranges were 9.7 to 7766 nM and 14 to 316 nM, respectively. nih.gov
| Compound Class | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA VII (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) |
|---|---|---|---|---|---|
| Benzamides with 4-sulfamoyl moieties nih.gov | 5.3–334 nM | Low nM / Sub-nM | Low nM / Sub-nM | Low nM / Sub-nM | Not Reported |
| N-((4-sulfamoylphenyl)carbamothioyl) amides dergipark.org.tracs.org | 13.3–87.6 nM | 5.3–384.3 nM | 1.1–13.5 nM | Not Reported | Not Reported |
| Sulfonamides with imide moieties nih.gov | 49 to >10,000 nM | 2.4–4515 nM | Not Reported | 9.7–7766 nM | 14–316 nM |
The inhibitory action of this compound derivatives extends to bacterial carbonic anhydrases. Studies on β-CAs from Mycobacterium tuberculosis (MtCA1, MtCA2, and MtCA3) showed that N-((4-sulfamoylphenyl)carbamothioyl) amides effectively inhibited MtCA1 and MtCA2. dergipark.org.tracs.orgnih.gov MtCA2 was particularly sensitive, with ten out of twelve evaluated compounds showing Kᵢ values in the low nanomolar range (3.4 to 57.1 nM). dergipark.org.tr
In the case of CAs from Vibrio cholerae (VchCAs), a series of benzamides with 4-sulfamoyl moieties were found to inhibit these enzymes in the micromolar range. nih.gov Specifically, 4-sulfamoylphenylalkylamides were designed and synthesized as VchCA inhibitors, with some showing high affinity towards the VchCAγ class. researcher.lifesemanticscholar.org
Research on the β-CA from Malassezia globosa, a fungus associated with dandruff, has shown that classical CA inhibitors like sulfonamides can effectively inhibit its growth. While direct data for this compound is not specified, the general efficacy of sulfonamides against Malassezia CAs is established.
| Bacterial Source | Enzyme | Inhibitory Activity (Kᵢ) |
|---|---|---|
| Mycobacterium tuberculosis dergipark.org.tr | MtCA1 | Effectively Inhibited |
| MtCA2 | 3.4–57.1 nM | |
| Vibrio cholerae nih.gov | VchCAs | Micromolar range |
Acetylcholinesterase (AChE) Inhibition
| Compound Class | AChE Inhibition (Kᵢ) |
|---|---|
| N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)-2-(substituted-benzamido)benzamides dergipark.org.tr | 15.51 ± 1.88 - 41.24 ± 10.13 nM |
| Benzenesulfonamides with benzamide (B126) moiety nih.gov | 8.91 ± 1.65 – 34.02 ± 5.90 nM |
Urease Inhibition
Direct evidence for the urease inhibitory activity of this compound is limited in the available literature. However, studies on closely related derivatives suggest that the core structure may contribute to urease inhibition. For instance, diclofenac (B195802) conjugated with sulfanilamide (B372717), resulting in 2-((2,3-dimethylphenyl)amino)-N-(4-sulfamoylphenyl)benzamide, demonstrated competitive urease inhibition with an IC₅₀ value of 3.59 ± 0.07 µM. acs.org This indicates that the this compound scaffold can be a viable platform for developing urease inhibitors. The sulfonamide group is a known pharmacophore in the design of urease inhibitors.
Exploration of Other Enzyme Targets
Beyond its classical role as a DHPS inhibitor, the benzamide and sulfonamide moieties present in this compound suggest the potential for interaction with a broader range of enzymatic targets. Research into derivatives of this compound has revealed inhibitory activity against several other classes of enzymes.
Proteases: The sulfonamide group is a key feature in a number of protease inhibitors. nih.gov Derivatives of sulfamoyl-benzamide have been synthesized and evaluated as inhibitors of human nucleoside-triphosphate diphosphohydrolases (h-NTPDases), which are involved in various pathological processes. For instance, the compound N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide was identified as a potent inhibitor of h-NTPDase1 with an IC50 value of 2.88 ± 0.13 μM. nih.gov
Monoamine Oxidase B (MAO-B): Several studies have highlighted the potential of benzamide and sulfonamide derivatives as inhibitors of monoamine oxidase B, an enzyme implicated in neurodegenerative diseases like Parkinson's disease. For example, certain pyridazinobenzylpiperidine derivatives have shown potent and selective MAO-B inhibition, with Ki values in the sub-micromolar range. mdpi.com
COX-1 and COX-2: Cyclooxygenase (COX) enzymes are key players in inflammation. A number of this compound derivatives have been investigated as selective COX-2 inhibitors. By tethering benzenesulfonamide (B165840) and 1,2,3-triazole pharmacophores to nonsteroidal anti-inflammatory drugs (NSAIDs), researchers have developed potent and selective COX-2 inhibitors with IC50 values in the nanomolar range, comparable to the well-known COX-2 inhibitor, celecoxib. nih.gov
Sirtuin-2 Deacetylase (SIRT2): The inhibition of SIRT2, a NAD+-dependent deacetylase, has shown neuroprotective effects in models of neurodegenerative diseases. N-substituted sulfamoylbenzamide derivatives have been identified as novel inhibitors of STAT3 signaling, a pathway relevant to cancer. ucdavis.edu
Viral Integrase: While direct inhibition of viral integrase by this compound has not been extensively studied, related bis-amide and hydrazide-containing derivatives of malonic acid have been designed as potential HIV-1 integrase inhibitors. mdpi.com Docking studies have suggested potential interactions with the active site of the enzyme. mdpi.com
| Enzyme Target | Derivative Class | Compound Example | Inhibitory Concentration (IC50/Ki) |
|---|---|---|---|
| h-NTPDase1 | Sulfamoyl-benzamide | N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | 2.88 ± 0.13 μM (IC50) |
| COX-2 | Benzenesulfonamide-triazole hybrid | Compound 6b | 0.04 µM (IC50) |
| Monoamine Oxidase B | Pyridazinobenzylpiperidine | Compound S5 | 0.155 ± 0.050 μM (Ki) |
| STAT3 | N-substituted Sulfamoylbenzamide | Compound B12 | 0.61–1.11 μM (IC50) |
Cellular Pathway Modulation
The biological effects of this compound and its analogs extend to the modulation of fundamental cellular processes, including apoptosis, cell cycle progression, intracellular signaling, and cytoskeletal dynamics.
Apoptosis Induction Mechanisms in Cellular Models
Several studies on N-substituted benzamide and sulfonamide derivatives have demonstrated their ability to induce apoptosis, or programmed cell death, in various cancer cell lines. The mechanisms underlying this pro-apoptotic activity are multifaceted. One key mechanism involves the mitochondrial pathway of apoptosis. For instance, the N-substituted benzamide, declopramide, has been shown to induce the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-9. nih.gov This process can be inhibited by the overexpression of the anti-apoptotic protein Bcl-2. nih.gov
Furthermore, certain sulfonamide derivatives have been observed to activate both the extrinsic and intrinsic pathways of apoptosis. nih.gov In some leukemia cell lines, a 2,4-dinitrobenzenesulfonamide (B1250028) derivative was found to increase the expression of Fas receptor (FasR), a key component of the extrinsic pathway, and apoptosis-inducing factor (AIF), which is involved in the intrinsic pathway. nih.gov The activation of executioner caspases, such as caspase-3, is a common downstream event in these apoptotic cascades. nih.govnih.gov
Cell Cycle Arrest Analysis (e.g., G2/M phase)
In addition to inducing apoptosis, this compound derivatives can interfere with the normal progression of the cell cycle, often leading to arrest at specific checkpoints. A recurrent finding is the induction of cell cycle arrest in the G2/M phase. nih.govnih.govnih.gov For example, treatment of cancer cells with certain 4β-[(4'-sulphonamido)benzamide]podophyllotoxins resulted in a significant accumulation of cells in the G2/M phase of the cell cycle. nih.gov This arrest prevents the cells from entering mitosis and ultimately can trigger apoptosis.
In some cellular contexts, cell cycle arrest at the G0/G1 phase has also been observed with sulfonamide derivatives. nih.gov The specific phase of cell cycle arrest can be dependent on the cell type and the specific chemical structure of the derivative.
| Derivative Class | Cell Line | Observed Effect |
|---|---|---|
| 4β-[(4'-sulphonamido)benzamide]podophyllotoxins | Colo-205 (colon cancer) | G2/M phase arrest |
| N-substituted benzamides (Declopramide) | 70Z/3 (murine pre-B) | G2/M phase block |
| 2,4-Dinitrobenzenesulfonamide derivative | K562 (leukemia) | G2/M phase arrest |
| 2,4-Dinitrobenzenesulfonamide derivative | Jurkat (leukemia) | G0/G1 phase blockade |
Modulation of Specific Intracellular Signaling Cascades
The cellular effects of this compound derivatives are often mediated by their ability to modulate specific intracellular signaling pathways that regulate cell growth, survival, and proliferation. One such pathway is the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes tumor growth. Novel N-substituted sulfamoylbenzamide derivatives have been developed as inhibitors of STAT3 signaling, demonstrating the potential of this class of compounds to target this critical cancer-related pathway. ucdavis.edu
Tubulin Polymerization Inhibition Studies
A significant mechanism of anticancer activity for a number of benzamide and sulfonamide derivatives is the inhibition of tubulin polymerization. Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to the colchicine (B1669291) binding site on β-tubulin, these compounds can disrupt microtubule dynamics, leading to the disassembly of the mitotic spindle, cell cycle arrest in the M phase, and ultimately, apoptosis.
Numerous studies have identified novel sulfonamide and benzamide derivatives as potent inhibitors of tubulin polymerization with IC50 values in the low micromolar and even nanomolar range. For example, certain 2-anilinopyridyl linked oxindole (B195798) conjugates with a sulfonamide moiety have shown tubulin polymerization inhibition with an IC50 value of 2.04 µM. researchgate.net
| Derivative Class | Compound Example | Inhibitory Concentration (IC50) |
|---|---|---|
| 2-aryl-3-arylamino-imidazo-pyridines/pyrazines | Compound 21 | Similar to Combretastatin A-4 |
| Naphthalene-thiazole derivatives | Compound St. 55 | 3.3 µM |
| 2-anilinopyridyl linked oxindole conjugates | Compound 7f | 2.04 µM |
| Imidazopyrimidine-oxindole conjugates | - | Similar to Combretastatin A-4 |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Impact of Benzamide (B126) Moiety Modifications on Biological Activity
Modifications to the benzamide moiety of N-(4-sulfamoylphenyl)benzamide analogs have been shown to significantly influence their biological activity. The nature and position of substituents on the benzoyl ring can dramatically alter the potency and selectivity of these compounds as enzyme inhibitors.
In a series of sulfamoyl-benzamide derivatives investigated as inhibitors of human nucleotide pyrophosphatases/phosphodiesterases (h-NTPDases), the substitution pattern on the benzamide portion played a crucial role in determining their inhibitory effects. For instance, the introduction of a chloro group on the phenyl ring attached to the amide nitrogen was found to be a key determinant of activity against h-NTPDase3 and h-NTPDase8. Specifically, a compound with a chlorophenyl group attached to the amide showed significant inhibition of both isoforms. nih.gov
Further exploration of the benzamide moiety revealed that the presence of an n-butyl linkage could enhance the inhibitory potential, likely by facilitating binding to hydrophobic regions within the enzyme's active site. This was observed in a derivative that showed considerable inhibitory activity against h-NTPDase2, h-NTPDase3, and h-NTPDase8. nih.gov Conversely, the incorporation of a heterocyclic morpholine (B109124) ring in the same position led to a loss of activity against all tested h-NTPDase isoforms, highlighting the specific structural requirements for effective inhibition. nih.gov
The following table summarizes the inhibitory activity of selected this compound derivatives with modifications on the benzamide moiety against various h-NTPDase isoforms.
| Compound | Modification on Benzamide Moiety | Target Enzyme | IC50 (μM) |
|---|---|---|---|
| 3a | Chlorophenyl attachment to amide | h-NTPDase3 | 1.33 ± 0.05 |
| 3a | Chlorophenyl attachment to amide | h-NTPDase8 | 1.78 ± 0.08 |
| 3c | n-Butyl linkage | h-NTPDase2 | 2.88 ± 0.08 |
| 3c | n-Butyl linkage | h-NTPDase3 | 1.49 ± 0.51 |
| 3c | n-Butyl linkage | h-NTPDase8 | 5.34 ± 0.73 |
| - | Heterocyclic morpholine ring | h-NTPDases | Inactive |
Influence of Sulfonamide Group Substitutions on Enzyme Selectivity and Potency
The sulfonamide group is a critical pharmacophore in this class of compounds, and its substitution has been extensively explored to modulate enzyme selectivity and potency. The nature of the substituent on the sulfonamide nitrogen can profoundly impact the inhibitory profile of the resulting analog.
In the context of h-NTPDase inhibition, the substitution on the sulfonyl group was a determining factor for both potency and isoform selectivity. An N-cyclopropyl substitution on the sulfonyl group resulted in a derivative with favorable inhibitory activity against h-NTPDase3. nih.gov In contrast, replacing the cyclopropyl (B3062369) ring with a morpholine ring on the sulfonyl group led to a compound that was largely inactive against the tested h-NTPDase isoforms. nih.gov
The table below presents the inhibitory activity of selected this compound derivatives with modifications on the sulfonamide group against different h-NTPDase isoforms.
| Compound | Modification on Sulfonamide Moiety | Target Enzyme | IC50 (μM) |
|---|---|---|---|
| 2a | N-cyclopropyl | h-NTPDase3 | 1.32 ± 0.06 |
| 2b | N-morpholine | h-NTPDases | Inactive |
| 2d | N-cyclopropyl (with chlorine on benzamide ring) | h-NTPDase8 | 0.28 ± 0.07 |
Role of Linker Regions and Heterocyclic Scaffolds in Target Binding
A notable example is the incorporation of a triazole ring as a linker. In a series of compounds designed as carbonic anhydrase (CA) inhibitors, a triazole scaffold was integrated between the benzamide and benzenesulfonamide (B165840) components. nih.gov This structural modification led to potent inhibitors of tumor-associated CA isoforms IX and XII. nih.gov
Further diversification of these triazole-containing compounds with small hydrophobic groups on the benzamide ring resulted in significant variations in inhibitory activity and selectivity. For instance, a chlorinated derivative exhibited the highest efficacy against CA IX, while a ditrifluoromethylated analog was most potent against CA XII. nih.gov A dimethylated derivative also showed promising anticancer activity. nih.gov These findings underscore the importance of the linker and the substituents on the benzamide moiety in achieving potent and selective enzyme inhibition.
The following table summarizes the inhibitory activity of selected N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide derivatives against different carbonic anhydrase isoforms.
| Compound | Substitution on Benzamide Moiety | Target Enzyme | KI (μM) |
|---|---|---|---|
| 7l | Chloro | CA IX | 0.317 |
| 7j | Ditrifluoromethyl | CA XII | 0.081 |
| 7h | Dimethyl | CA IX | 1.324 |
| 7h | Dimethyl | CA XII | 0.435 |
Correlation between Molecular Architecture and Specific Biological Responses
For instance, in the development of inhibitors for h-NTPDases, it was observed that the attachment of identical substituents, such as a chlorophenyl group, on both sides of the molecule abolished the activity against all tested isoforms. nih.gov This suggests that a specific, asymmetric arrangement of substituents is necessary for effective binding and inhibition. Similarly, the presence of a morpholine or cyclopentyl ring on both sides of the compound resulted in reduced potency. nih.gov
Strategies for Enhancing Target Specificity and Potency
Several key strategies have been employed to enhance the target specificity and potency of this compound derivatives. These approaches often involve a combination of rational drug design, guided by an understanding of the target's structure, and systematic SAR exploration.
One effective strategy is the introduction of substituents that can exploit specific features of the target enzyme's active site. For example, the incorporation of a cyclopropyl group on the sulfonamide moiety of h-NTPDase inhibitors proved to be more favorable for activity than a morpholine ring, suggesting that the smaller, more rigid cyclopropyl group fits better into a specific pocket of the enzyme. nih.gov
Another successful approach is the use of bioisosteric replacement and scaffold hopping. The replacement of a direct amide linkage with a triazole linker in carbonic anhydrase inhibitors is a prime example of this strategy. nih.gov The triazole ring not only acts as a rigid spacer but also introduces new hydrogen bonding capabilities, leading to altered binding modes and improved potency and selectivity.
Furthermore, the "tail approach," where small hydrophobic or hydrophilic groups are added to the periphery of the molecule, has been utilized to fine-tune the interactions with the target enzyme. In the case of the triazole-linked carbonic anhydrase inhibitors, the addition of various small hydrophobic groups to the benzamide ring allowed for the optimization of potency against specific CA isoforms. nih.gov This iterative process of structural modification and biological evaluation is fundamental to the development of highly potent and selective drug candidates based on the this compound scaffold.
Computational Chemistry and in Silico Modeling
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(4-sulfamoylphenyl)benzamide, molecular docking simulations are instrumental in predicting how this ligand and its analogs interact with enzyme active sites.
Molecular docking simulations enable the prediction of the specific binding modes and the estimation of binding affinities between ligands and their target enzymes. For instance, in studies of this compound derivatives, docking analyses have been successfully employed to understand their inhibitory potential against various enzymes.
One such study on 2-((2,3-Dimethylphenyl)amino)-N-(4-sulfamoylphenyl)benzamide, a derivative of the parent compound, predicted its binding mode within the active site of urease. The simulations revealed a specific orientation of the molecule that facilitates key interactions with the enzyme's residues, leading to its inhibitory activity. The predicted binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the ligand's potential efficacy. For a series of sulfamoyl benzamide (B126) derivatives targeting h-NTPDases, molecular docking studies have shown significant interactions with the amino acid residues of the respective homology models, with some compounds exhibiting IC50 values in the sub-micromolar range semanticscholar.org.
The stability of a ligand-enzyme complex is dictated by a variety of non-covalent interactions. Molecular docking simulations provide a detailed map of these interactions, which is crucial for understanding the molecular basis of inhibition.
Hydrogen Bonding: Hydrogen bonds are critical for the specificity and stability of ligand-protein interactions. In the case of 2-((2,3-Dimethylphenyl)amino)-N-(4-sulfamoylphenyl)benzamide, molecular docking predicted three hydrogen bonds with Ala440, His519, and Ala636 residues of the target enzyme acs.org. A systematic computational study on sulfabenzamide, a related compound, further underscored the major role of N-H...O type intermolecular hydrogen bonds in its crystal structure nih.gov.
Hydrophobic Interactions: These interactions are driven by the tendency of nonpolar molecular surfaces to avoid contact with water. The phenyl rings of this compound and its derivatives can engage in hydrophobic interactions with nonpolar amino acid residues in the enzyme's active site. The aforementioned study on a derivative highlighted two such hydrophobic interactions that contribute to its binding acs.org.
Pi-Pi Stacking: This refers to the attractive, noncovalent interactions between aromatic rings. The benzene (B151609) rings present in the this compound scaffold are capable of forming pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the enzyme's binding pocket, further stabilizing the complex.
Pi-Cation Interactions: These are non-covalent interactions between a cation and the face of an electron-rich pi system. While not explicitly detailed for the parent compound in the provided context, this type of interaction is a potential contributor to the binding of sulfonamide-containing ligands to their protein targets.
Table 1: Predicted Interactions for a Derivative of this compound
| Interaction Type | Interacting Residues |
| Hydrogen Bonds | Ala440, His519, Ala636 |
| Hydrophobic Interactions | Two distinct interactions noted |
| Pi-Sulfur Interaction | His492 |
Data from a molecular docking study on 2-((2,3-Dimethylphenyl)amino)-N-(4-sulfamoylphenyl)benzamide.
By visualizing the binding pose and the network of interactions, molecular docking simulations can elucidate the mechanism of enzyme inhibition at a molecular level. For instance, if a ligand is predicted to bind in the active site in a manner that blocks the access of the natural substrate, it is likely to be a competitive inhibitor. Molecular docking analyses of novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide derivatives have helped to elucidate their binding mechanisms and potential inhibitory actions on carbonic anhydrases IX and XII nih.gov. These insights are invaluable for the structure-based design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
QSAR models are developed by correlating the variation in the biological activity of a set of compounds with the changes in their molecular descriptors. For sulfonamide and benzamide derivatives, QSAR models have been successfully developed to predict their therapeutic activities. These models are often generated using statistical techniques like multiple linear regression. A statistically significant 3D-QSAR model was developed for a series of three-substituted benzamide derivatives, which showed a good correlation between the experimental and predicted activity of the molecules nih.gov.
The predictive power of a QSAR model is assessed by its statistical parameters, such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A robust QSAR model can be used to predict the biological activity of novel compounds even before their synthesis, thus prioritizing the most promising candidates for further investigation.
Table 2: Example of Statistical Parameters for a 3D-QSAR Model of Benzamide Analogues
| Statistical Parameter | Value |
| Correlation Coefficient (R²) | 0.8319 |
| Cross-Validated Coefficient (Q²) | 0.6213 |
| Fisher Ratio (F) | 103.9 |
Data from a pharmacophore and 3D-QSAR study on benzamide analogues. nih.gov
A key outcome of QSAR analysis is the identification of the physicochemical descriptors that have the most significant impact on the biological activity of the compounds. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).
By understanding which molecular properties are crucial for efficacy, medicinal chemists can strategically modify the structure of this compound to enhance its therapeutic potential. For example, if a QSAR model indicates that increased hydrophobicity is correlated with higher activity, modifications that increase the lipophilicity of the molecule can be explored. QSAR studies on sulfur-containing thiourea (B124793) and sulfonamide derivatives have demonstrated the utility of this approach in identifying promising new drug candidates researchgate.net.
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (TDF) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov This approach provides valuable insights into the relationship between a compound's structure and its chemical reactivity. In the study of this compound and related sulfonamide derivatives, DFT calculations are instrumental in elucidating various electronic properties.
Theoretical calculations for similar molecules, such as N-((4-aminophenyl)sulfonyl)benzamide, have been performed using the B3LYP functional with a 6-311++G(d,p) basis set. researchgate.net This level of theory is widely used for geometry optimization and frequency calculations of organic molecules. researchgate.netsemanticscholar.org
A key aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. nih.gov A larger HOMO-LUMO gap suggests higher stability and lower reactivity. nih.gov For sulfonamide derivatives, these calculations help to understand the charge transfer that can occur within the molecule. semanticscholar.org
Natural Bond Orbital (NBO) analysis is another important application of DFT in this context. It allows for the investigation of hyperconjugative interactions and charge delocalization within the molecule, providing a deeper understanding of its stability. researchgate.net
The following table summarizes typical electronic properties that are calculated for sulfonamide derivatives using DFT methods.
| Property | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron (ionization potential). nih.gov |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron (electron affinity). nih.gov |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. nih.gov |
| Chemical Hardness (η) | A measure of resistance to deformation of the electron cloud. | Derived from HOMO and LUMO energies. |
| Electronic Chemical Potential (μ) | A measure of the escaping tendency of electrons from an equilibrium system. | Derived from HOMO and LUMO energies. |
| Electrophilicity Index (ω) | A measure of the electrophilic character of a molecule. | Derived from chemical potential and hardness. |
Note: The values in this table are illustrative of the types of data obtained from DFT calculations on sulfonamide derivatives and are not specific to this compound unless explicitly stated in a cited study.
Further analysis often includes the calculation of the Molecular Electrostatic Potential (MEP). MEP maps are useful for visualizing the charge distribution in a molecule and identifying regions that are prone to electrophilic and nucleophilic attack.
Preclinical Efficacy and Mechanistic Studies in Biological Models
In Vitro Cellular Assays for Biological Activity
Derivatives of N-(4-sulfamoylphenyl)benzamide have demonstrated notable antiproliferative effects across a wide spectrum of human cancer cell lines. A study involving novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide derivatives revealed broad-spectrum anticancer activity. ajchem-b.com One particularly potent compound from this series, a dimethylated derivative (7h), was tested against a panel of 60 cancer cell lines. ajchem-b.com The results indicated significant growth inhibition, with GI₅₀ values (the concentration required to inhibit cell growth by 50%) ranging from the sub-micromolar to the low micromolar range. ajchem-b.com
Other studies on related benzamide (B126) and sulfonamide structures have also shown promise. For instance, a novel 1,2,4-triazine (B1199460) sulfonamide derivative was reported to have anti-tumor activity in DLD-1 and HT-29 colon cancer cells. nih.gov Similarly, certain fluoroquinolone-based compounds have shown antiproliferative efficacy against pancreatic (PANC-1), breast (MCF7), and colorectal (HCT116, CACO2) cancer cell lines. scirp.org The mechanism of action for some of these compounds is associated with the induction of apoptosis through both intrinsic and extrinsic pathways. nih.gov
Table 1: Antiproliferative Activity (GI₅₀ in µM) of a Dimethylated N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivative (7h) against Various Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (µM) |
|---|---|---|
| CCRF-CEM | Leukemia | 0.361 |
| MOLT-4 | Leukemia | 0.508 |
| HT29 | Colon Cancer | 0.709 |
| HCT-116 | Colon Cancer | 0.693 |
| MDA-MB-231/ATCC | Breast Cancer | 0.633 |
| NCI/ADR-RES | Ovarian Cancer | 0.533 |
| OVCAR-3 | Ovarian Cancer | 0.662 |
| 786-0 | Renal Cancer | 0.531 |
| UO-31 | Renal Cancer | 0.443 |
Data sourced from a study on novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide derivatives. ajchem-b.com
The sulfonamide scaffold is a classic component of chemotherapeutic drugs known for a broad spectrum of pharmacological activity, including antimicrobial effects. nih.govmakhillpublications.co Derivatives of this class have been evaluated for their efficacy against various bacterial pathogens.
Studies on N'-substituted hydrazonamides have shown very good tuberculostatic activity, with Minimum Inhibitory Concentration (MIC) values against Mycobacterium tuberculosis H37Rv strain reported in the low µg/mL range. sciepub.com Some of these compounds were tested against both a standard strain and drug-resistant clinical isolates of M. tuberculosis. sciepub.com Similarly, phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides were examined for their tuberculostatic activity against the M. tuberculosis H37Rv strain, though they were found to be practically inactive with MIC values ranging from 25 to 100 μg/cm³.
Against Gram-positive bacteria, certain sulfonamide derivatives have demonstrated significant antibacterial activity. For example, some newly synthesized (sulfon-amidophenyl)-amide derivatives were tested against Staphylococcus aureus, showing potential as antibacterial agents. Chalcone derivatives incorporating the N-(4-acetyl-phenyl)-benzamide structure were also screened for antibacterial activity against Staphylococcus aureus.
Table 2: In Vitro Antimicrobial Activity (MIC) of Selected Sulfonamide Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Hydrazonamide Derivative 1b | M. tuberculosis H37Rv | 3.1 |
| Hydrazonamide Derivative 1b | M. tuberculosis Spec. 192 (sensitive) | 3.1 |
| Hydrazonamide Derivative 1b | M. tuberculosis Spec. 210 (resistant) | 6.2 |
| Hydrazonamide Derivative | Staphylococcus aureus ATCC 25923 | 15.6 |
Data represents findings from studies on various sulfonamide-based compounds. sciepub.com
A primary mechanism of action for sulfonamide-containing compounds is the inhibition of specific enzymes. Derivatives of this compound are potent inhibitors of carbonic anhydrases (CAs), a superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide.
The inhibitory activity of N-((4-sulfamoylphenyl)carbamothioyl) amides, which are structurally related to this compound, has been extensively studied against several human (h) and mycobacterial (Mt) CA isoforms. A stopped-flow CO₂ hydrase assay is the standard method used to determine the inhibition constants (Ki) for these enzymes. Many of these derivatives show potent, low nanomolar inhibition against cytosolic isoforms hCA I, hCA II, and hCA VII, as well as the bacterial β-CAs from M. tuberculosis (MtCA1 and MtCA2).
Additionally, related heterocyclic compounds have been evaluated for their inhibitory potential against other enzymes like urease and acetylcholinesterase (AChE), with some derivatives showing moderate potency.
Table 3: Inhibition Constants (Kᵢ in nM) of N-((4-sulfamoylphenyl)carbamothioyl) Amide Derivatives against Various Carbonic Anhydrase Isoforms
| Compound | hCA I | hCA II | hCA VII | MtCA1 | MtCA2 |
|---|---|---|---|---|---|
| Derivative 3a | 87.6 | 12.2 | 13.5 | 15.6 | 4.3 |
| Derivative 3b | 73.4 | 5.3 | 9.8 | 13.4 | 3.4 |
| Derivative 3g | 13.3 | 24.3 | 1.1 | 24.5 | 5.2 |
| Derivative 3j | 34.5 | 384.3 | 1.9 | 10.7 | 4.8 |
| Acetazolamide (B1664987) (Standard) | 250 | 12.5 | 2.5 | 27.4 | 10.3 |
Data sourced from a study using a stopped-flow CO₂ hydrase assay.
To ensure that data from enzyme inhibition assays are comparable and accurately reflect a compound's potency, standardization methodologies are crucial. In enzyme kinetics, inhibitor potency is often initially reported as an IC₅₀ value, which is the concentration of an inhibitor required to reduce an enzyme's activity by 50%. However, IC₅₀ values are dependent on the experimental conditions, particularly the concentration of the substrate used in the assay. This dependency makes it difficult to directly compare IC₅₀ values obtained from different experiments.
To overcome this, the Cheng-Prusoff equation is widely used to convert IC₅₀ values into the inhibition constant (Kᵢ). The Kᵢ is a true measure of the binding affinity between the inhibitor and the enzyme and is independent of substrate concentration.
The equation is as follows: Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Where:
Kᵢ is the inhibition constant, representing the equilibrium concentration of an inhibitor that would occupy 50% of the enzyme's active sites in the absence of a substrate.
IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.
[S] is the concentration of the substrate used in the assay.
Kₘ is the Michaelis constant, which is the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax).
By calculating Kᵢ, researchers can compare the potency of different inhibitors for a specific enzyme, regardless of variations in experimental setup.
Preclinical Animal Model Studies (Mechanistic and Efficacy Focus)
While extensive in vitro data exists for this compound and its derivatives, specific in vivo studies focusing on this compound in animal models were not prominently detailed in the available research. However, the general methodologies for testing such compounds involve well-established preclinical models.
For anticancer research, patient-derived xenograft (PDX) models are increasingly utilized. In these models, tumor tissue from a human patient is directly implanted into an immunocompromised mouse. PDX models are considered superior to traditional cell line-derived xenografts because they better recapitulate the characteristics of the original tumor, including its heterogeneity and microenvironment. These models serve as powerful tools to evaluate the in vivo efficacy of novel therapeutic agents like sulfonamide derivatives and to identify biomarkers that could predict patient response.
For antimicrobial research, various animal models of infection are employed. To test efficacy against Staphylococcus aureus, for instance, models of skin infection, sepsis, or pneumonia in mice are common. For antitubercular agents, murine models of Mycobacterium tuberculosis infection are standard, where mice are infected via aerosol to establish a lung infection that mimics human tuberculosis. The efficacy of a test compound is then assessed by measuring the reduction in bacterial load in target organs, such as the lungs and spleen, compared to untreated controls.
Assessment of Biological Impact and Target Engagement
Derivatives of this compound have been identified as potent inhibitors of several key enzymes, indicating diverse biological impacts and specific target engagement. Research has focused on their interactions with carbonic anhydrases (CAs), acetylcholinesterase (AChE), and human nucleoside triphosphate diphosphohydrolases (h-NTPDases).
Carbonic Anhydrase and Acetylcholinesterase Inhibition:
A series of N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides demonstrated significant inhibitory potential against human carbonic anhydrase isoforms I and II (hCA I and hCA II) and AChE, with inhibition constants (Ki) in the nanomolar range. nih.gov These enzymes are crucial targets for various therapeutic areas. CAs are involved in physiological processes such as pH regulation and fluid balance, with isoforms like CA IX and XII being implicated in tumor survival and metastasis. nih.gov AChE is a key enzyme in the nervous system, and its inhibition is a primary strategy for managing conditions like Alzheimer's disease. nih.gov
The study highlighted that primary sulfonamide derivatives were generally more effective against hCA I and hCA II, while secondary sulfonamides showed promising inhibitory effects on AChE. nih.gov For instance, compound 3c (a primary sulfonamide derivative) was a potent inhibitor of hCA II, whereas compound 3f (a secondary sulfonamide) was the most effective against AChE. nih.gov
Another study focused on N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide derivatives, designing them to specifically target tumor-associated CAs IX and XII. nih.gov The results showed that different substitutions on the benzamide ring could tune the inhibitory activity and selectivity. The chlorinated derivative 7l was most effective against CA IX, while the ditrifluoromethylated compound 7j showed the highest potency against CA XII. nih.gov The dimethylated derivative 7h displayed promising broad-spectrum anticancer activity across 60 different cancer cell lines. nih.gov
| Compound | Target Enzyme | Ki (nM) |
|---|---|---|
| 3g | hCA I | 4.07 ± 0.38 |
| 3c | hCA II | 10.68 ± 0.98 |
| 3f | AChE | 8.91 ± 1.65 |
| 7l (chlorinated derivative) | CA IX | 317 |
| 7j (ditrifluoromethylated derivative) | CA XII | 81 |
| 7h (dimethylated derivative) | CA IX | 1324 |
| 7h (dimethylated derivative) | CA XII | 435 |
Human Nucleoside Triphosphate Diphosphohydrolase (h-NTPDase) Inhibition:
Sulfamoyl benzamide derivatives have also been evaluated as inhibitors of h-NTPDases, a family of enzymes involved in pathological conditions like thrombosis, inflammation, and cancer. rsc.org A study synthesized a series of these compounds and screened them against h-NTPDase1, -2, -3, and -8. The results indicated that specific structural modifications led to potent and selective inhibition. For example, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) was the most potent inhibitor of h-NTPDase1 and h-NTPDase3. rsc.org Meanwhile, other compounds like 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) selectively blocked h-NTPDase8. rsc.org
Mechanistic Insights from Animal Studies (e.g., Analgesic Mechanisms in Rat Models)
Preclinical studies using murine models have provided insights into the potential analgesic mechanisms of sulfonamide compounds related to this compound. Research on 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene (B151609) Sulfonamide (4-FBS) , a synthetic sulfonamide, investigated its effects in models of acute and diabetic neuropathic pain. nih.govnih.gov
The study found that 4-FBS produced a significant antinociceptive effect in the tail immersion test, a model for acute thermal pain. nih.govresearchgate.net To understand the underlying mechanism, researchers administered antagonists for specific neurotransmitter systems. The analgesic effect of 4-FBS was reversed by both the µ-opioid receptor antagonist naloxone (B1662785) and the serotonin (B10506) 5-HT3 receptor antagonist ondansetron. nih.govnih.gov This suggests that the pain-relieving properties of this compound may involve the opioidergic and serotonergic pathways. nih.gov
In a model of diabetic neuropathic pain induced by streptozotocin, 4-FBS significantly reversed both thermal hyperalgesia (increased sensitivity to heat) and mechanical allodynia (pain from a non-painful stimulus). nih.govnih.gov These findings point to the compound's potential to modulate multiple pain pathways, a desirable characteristic for treating complex pain conditions. nih.gov
Insecticidal Activity Studies (e.g., against Spodoptera littoralis)
Derivatives of this compound have been investigated for their insecticidal properties, particularly against the cotton leafworm, Spodoptera littoralis, a significant agricultural pest. nih.govacs.org
One study developed new N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives and tested their toxicological effects on S. littoralis. nih.gov Several of these compounds demonstrated potent toxicity, with molecular docking studies suggesting that their insecticidal action may stem from the inhibition of acetylcholinesterase (AChE). nih.gov
| Compound | LC50 (ppm) |
|---|---|
| Compound 3 | 29.60 |
| Compound 7 | 30.06 |
| Compound 8 | 27.65 |
| Compound 10 | 29.01 |
Another comprehensive study synthesized a novel series of compounds incorporating a sulfonamide-bearing thiazole (B1198619) moiety, starting from 2-cyano-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide. acs.org These derivatives were assessed for their toxicological and biochemical impacts on S. littoralis. The results highlighted four compounds (16a, 8, 28, and 31b ) as having the most potent toxic effects based on their LC50 values. acs.org
These studies indicate that the this compound scaffold is a promising starting point for developing new insecticidal agents that target crucial enzymes in pests like S. littoralis. nih.govacs.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-sulfamoylphenyl)benzamide, and what key reaction parameters influence yield and purity?
- Methodology : The synthesis typically involves coupling a benzoyl chloride derivative with 4-aminobenzenesulfonamide. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions .
- Catalysts : Triethylamine or EDCI facilitates amide bond formation .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Key Techniques :
- NMR spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., sulfonamide NH₂ at δ 7.41 ppm, benzamide carbonyl at δ 168.7 ppm) .
- X-ray crystallography : SHELX programs refine crystal structures, revealing bond angles (e.g., C-S-N ~107°) and packing motifs .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ observed at 334.0330 vs. calculated 334.0326) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data for this compound derivatives across different studies?
- Approach :
- Assay standardization : Use consistent enzyme sources (e.g., recombinant CA IX) and controls .
- Data normalization : Express inhibition constants (Kᵢ) via Cheng-Prusoff equations to account for substrate concentration variability .
- Structural analysis : Compare crystallographic data (e.g., sulfonamide positioning in active sites) to explain potency differences .
Q. What computational methods are employed to predict the binding affinity of this compound derivatives toward target enzymes like carbonic anhydrase IX?
- Methods :
- Molecular docking : Software (e.g., AutoDock Vina) models ligand-enzyme interactions, prioritizing derivatives with strong hydrogen bonds to Zn²⁺ in CA IX .
- MD simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable complexes .
Q. How do researchers address challenges in crystallizing this compound derivatives for structural studies?
- Strategies :
- Solvent screening : Use high-throughput vapor diffusion with PEG-based precipitants .
- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to resolve overlapping reflections .
- Case Study : A derivative with a thiazole substituent required seeding to grow diffraction-quality crystals (space group P2₁/c, resolution 0.84 Å) .
Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
